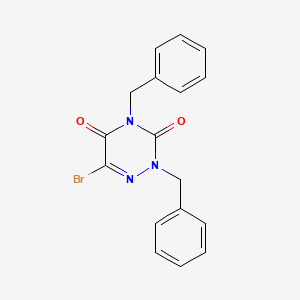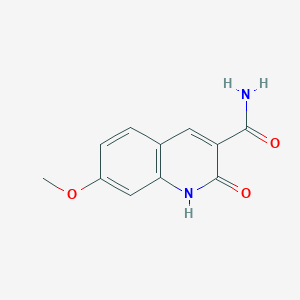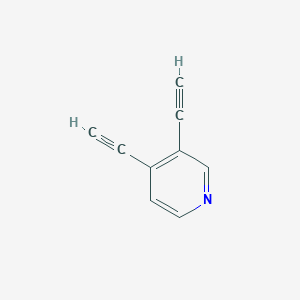
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two benzyl groups, a bromine atom, and a triazine-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles in the presence of a suitable catalyst.
Benzylation: The benzyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The triazine core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The benzyl groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azide or thiol derivatives, while oxidation and reduction can lead to various triazine derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine core can participate in various biochemical pathways, leading to diverse biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine atom, leading to different chemical reactivity and applications.
2,4-Dibenzyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Contains a chlorine atom instead of bromine, which may affect its chemical properties and reactivity.
2,4-Dibenzyl-6-methyl-1,2,4-triazine-3,5(2H,4H)-dione: The presence of a methyl group instead of bromine alters its steric and electronic properties.
Uniqueness
2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential applications. The combination of benzyl groups and the triazine-dione core further enhances its versatility in various fields of research.
Eigenschaften
CAS-Nummer |
33242-54-5 |
|---|---|
Molekularformel |
C17H14BrN3O2 |
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
2,4-dibenzyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-16(22)20(11-13-7-3-1-4-8-13)17(23)21(19-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
YBZGYEZYYVYYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=NN(C2=O)CC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dimethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13125296.png)
![3-([1,1'-biphenyl]-4-yl)-6-(3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13125300.png)




![2,4-Di([1,1'-biphenyl]-3-yl)-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13125319.png)





![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
